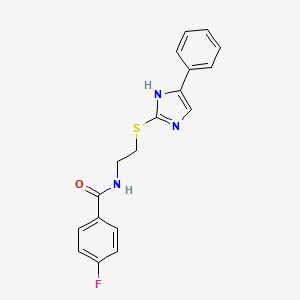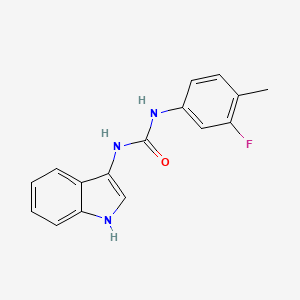![molecular formula C7H4BrNOS B2521273 6-Bromothieno[3,2-b]pyridin-7-ol CAS No. 875340-62-8](/img/structure/B2521273.png)
6-Bromothieno[3,2-b]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromothieno[3,2-b]pyridin-7-ol is a brominated thienopyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in drug discovery and organic synthesis. These compounds often serve as key intermediates in the synthesis of more complex molecules with various biological activities.
Synthesis Analysis
The synthesis of brominated thienopyridines can be achieved through regioselective bromination reactions. For instance, the synthesis of 4-bromothieno[2,3-b]pyridine demonstrates a regioselective, mild bromination process with high selectivity and yield, which is crucial for further functionalization in drug discovery research . Although not directly related to 6-Bromothieno[3,2-b]pyridin-7-ol, this method provides insight into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of brominated thienopyridines can be elucidated using single-crystal X-ray diffraction data. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These findings suggest that 6-Bromothieno[3,2-b]pyridin-7-ol may also exhibit similar intermolecular interactions.
Chemical Reactions Analysis
Brominated thienopyridines can undergo various chemical reactions, including carbon-carbon coupling and C-N Buchwald-Hartwig coupling, to yield novel derivatives with potential biological activities. For instance, palladium-catalyzed C-N coupling has been used to prepare novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines with antitumoral activities . These reactions demonstrate the versatility of brominated thienopyridines as building blocks in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thienopyridines can be influenced by their molecular structure. For example, the crystal structure of 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine is stabilized by intermolecular and intramolecular hydrogen bonds, which could affect its solubility and stability . Additionally, the reactivity of these compounds towards radicals, as seen in the study of 6-substituted-2,4-dimethyl-3-pyridinols, suggests that brominated thienopyridines may also possess antioxidant properties .
Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
6-Bromothieno[3,2-b]pyridin-7-ol has been utilized as a significant building block in drug discovery research. It is a product of regioselective bromination of thieno[2,3-b]pyridine, which demonstrates its potential as a versatile component in the synthesis of various compounds. This method has been shown to proceed with selectivity and yields suitable for practical applications in pharmaceutical development (Lucas et al., 2015).
Antitumor Activities
Research has shown the effectiveness of derivatives of 6-Bromothieno[3,2-b]pyridin-7-ol in antitumor activities. These compounds, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, exhibited significant antitumoral activities against human tumor cell lines including breast adenocarcinoma, melanoma, and non-small cell lung cancer. Notably, specific derivatives like benzothiazole and indole were highlighted for their promising results (Queiroz et al., 2010).
Fluorescence Behavior in Thienopyridine Derivatives
6-Bromothieno[3,2-b]pyridin-7-ol has also been incorporated in the study of fluorescence behavior in thienopyridine derivatives. These studies are essential in understanding the photophysical properties of these compounds, which can be leveraged in various scientific and technological applications. The research focused on the impact of donor-acceptor substituent on the absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-4H-thieno[3,2-b]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILZHAAMUURYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothieno[3,2-b]pyridin-7-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)


![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)



![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)
![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)
